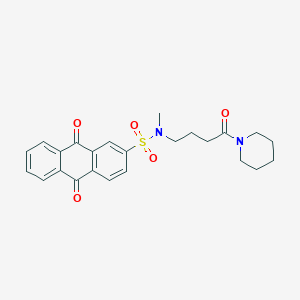
N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-9,10-dioxo-N-(4-oxo-4-(piperidin-1-yl)butyl)-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in the context of anti-cancer and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C24H26N2O5S, with a molecular weight of 454.5 g/mol. The compound features a sulfonamide group, which is often associated with antibacterial activity, alongside an anthracene core that may contribute to its cytotoxic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₆N₂O₅S |
| Molecular Weight | 454.5 g/mol |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of anthracene have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
In a study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) . This suggests that this compound may possess similar efficacy.
Antimicrobial Activity
The sulfonamide moiety in the compound is indicative of potential antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects. Preliminary studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
For example, derivatives similar to this compound have been reported to exhibit Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.06 mg/mL against various bacterial strains . The most sensitive strain was Enterobacter cloacae, while Escherichia coli showed higher resistance.
Case Studies and Research Findings
- Anticancer Efficacy : A series of studies have demonstrated that anthracene derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Compounds with similar structures have been observed to cause significant G1 phase arrest in the cell cycle .
- Antimicrobial Testing : In vitro testing has revealed that compounds related to this compound show potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values indicating effective inhibition at low concentrations .
- Mechanism of Action : The proposed mechanism for the antimicrobial activity includes inhibition of folate synthesis pathways in bacteria, akin to other sulfonamides . This mechanism underlines the importance of the sulfonamide functional group in conferring biological activity.
特性
IUPAC Name |
N-methyl-9,10-dioxo-N-(4-oxo-4-piperidin-1-ylbutyl)anthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-25(13-7-10-22(27)26-14-5-2-6-15-26)32(30,31)17-11-12-20-21(16-17)24(29)19-9-4-3-8-18(19)23(20)28/h3-4,8-9,11-12,16H,2,5-7,10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOIUXJUPOSFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














